molecular formula C13H18N2O2 B120055 (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 141774-68-7

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No.: B120055
CAS No.: 141774-68-7
M. Wt: 234.29 g/mol
InChI Key: NQGRCKNDDGCZPV-LBPRGKRZSA-N
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Description

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral compound with the molecular formula C13H18N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a benzyl group to form (S)-benzyl pyrrolidine-2-carboxylate.

    Introduction of the Aminomethyl Group: The protected pyrrolidine is then reacted with formaldehyde and a suitable amine to introduce the aminomethyl group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted pyrrolidines.

Scientific Research Applications

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    ®-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: The racemic mixture of both enantiomers.

    (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxamide: A similar compound with a carboxamide group instead of a carboxylate group.

Uniqueness

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and racemic mixture. The presence of the benzyl protecting group also allows for selective reactions and modifications.

Properties

IUPAC Name

benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGRCKNDDGCZPV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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